N-{2-[4-(4-Chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide is a synthetic compound that acts as a potent and selective antagonist for the neurokinin-1 (NK-1) receptor. [, ] The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis. [, ] This compound has been investigated in scientific research for its potential to elucidate the role of the NK-1 receptor in various physiological and pathological conditions.
Investigating the Role of the NK-1 Receptor in Emesis: This compound has been used to study the involvement of the NK-1 receptor in emesis (vomiting) induced by various stimuli, such as cisplatin, a chemotherapeutic agent. [] By blocking the NK-1 receptor, it can help elucidate the contribution of Substance P signaling to emesis and potentially lead to the development of more effective antiemetic therapies.
Studying the Interaction between Dopamine and Serotonin Systems: Research has shown that this compound, specifically its close analog casopitant, can influence dopamine release in the prefrontal cortex, suggesting a potential interaction between serotonin and dopamine pathways mediated by the NK-1 receptor. [] This finding highlights the complex interplay between neurotransmitter systems and their role in various neurological functions.
Exploring Potential Therapeutic Targets for Drug Abuse: Studies have demonstrated that N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide analogs, like rimcazole and its derivatives, can decrease cocaine self-administration in animal models. [, , ] This effect appears to be mediated by dual actions at both the NK-1 receptor and the dopamine transporter, suggesting that targeting both sites simultaneously might offer a novel approach for treating cocaine abuse.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4